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An In-Depth Technical Guide to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Properties, Synthesis,

and Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(1-ethoxyethyl)-4-iodo-1H-
pyrazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and

professionals in drug development. We will delve into its core chemical properties, synthesis,

reactivity, and critical applications, grounding the discussion in established chemical principles

and field-proven methodologies.

Introduction: A Strategically Designed Intermediate
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a strategically designed synthetic intermediate that

combines two key features for chemical synthesis: a reactive carbon-iodine bond and a

protecting group on the pyrazole nitrogen. The pyrazole nucleus is a well-established

pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological

activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4]

The utility of this specific molecule is threefold:

The Pyrazole Core: Provides a rigid, aromatic scaffold known to interact with various

biological targets.[3]
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The 4-Iodo Substituent: The carbon-iodine bond is the most reactive among halogens in

palladium-catalyzed cross-coupling reactions, making it an excellent electrophilic partner for

forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[5]

The 1-(1-Ethoxyethyl) Group: This acetal serves as an acid-labile protecting group for the

pyrazole N-H. It prevents interference from the acidic proton during base-mediated reactions

and can be easily removed under mild acidic conditions to yield the free N-H pyrazole, which

is often crucial for biological activity or further functionalization.[6][7]

Physicochemical and Spectral Properties
A clear understanding of a compound's physical and spectral properties is fundamental to its

application in the laboratory.

Core Physical Data
Property Value Source(s)

CAS Number 575452-22-1 [8][9][10]

Molecular Formula C₇H₁₁IN₂O [8][9][10]

Molecular Weight 266.08 g/mol [8]

Appearance White to pale yellow oil or solid [1][6]

Boiling Point 70-76 °C at 0.5-2.2 mbar [6][11]

Solubility

Soluble in common organic

solvents (DMF, DMSO,

chlorinated solvents)

[1]

Storage
2-8°C, sealed in dry

conditions, protected from light
[9][12]

Spectral Characterization
While a dedicated public spectrum for this exact compound is sparse, its NMR data can be

reliably predicted based on its constituent parts and published data for analogous structures.[6]

[13][14]
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¹H NMR:

Pyrazole Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm)

corresponding to the protons at the C3 and C5 positions.

Ethoxyethyl Protons: A quartet for the N-CH (~5.5 ppm), a quartet for the O-CH₂ (~3.5

ppm), a doublet for the CH-CH₃ (~1.5 ppm), and a triplet for the O-CH₂-CH₃ (~1.2 ppm)

are characteristic of the protecting group.

¹³C NMR:

Pyrazole Carbons: Signals for C3, C5, and the iodine-bearing C4 will be present. The C-I

bond causes a significant downfield shift for the C4 carbon.[13]

Ethoxyethyl Carbons: Four distinct signals corresponding to the carbons of the ethoxyethyl

group will be observed in the aliphatic region.[6]

Synthesis, Handling, and Stability
Synthesis Pathway
The preparation of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is typically a two-step process

starting from the parent 4-iodo-1H-pyrazole. The ethoxyethyl group is introduced by reacting

the N-H of the pyrazole with ethyl vinyl ether, often catalyzed by a trace amount of acid.[6][7]
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Synthesis Workflow

4-Iodo-1H-pyrazole

N-Protection

Ethyl Vinyl Ether,
Acid Catalyst (e.g., TFA, HCl)

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Click to download full resolution via product page

Caption: Synthesis of the title compound via N-protection.

Experimental Protocol: N-Protection of 4-Iodo-1H-
pyrazole
Causality: This protocol utilizes ethyl vinyl ether as an electrophile. The reaction is acid-

catalyzed, which protonates the vinyl ether, making it more susceptible to nucleophilic attack by

the pyrazole nitrogen. Dichloromethane (CH₂Cl₂) is a common inert solvent for this

transformation.

Preparation: Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Reagent Addition: Add ethyl vinyl ether (1.5-2.0 equiv) to the solution.

Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or a

drop of concentrated HCl.[7]
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer

Chromatography (TLC) until the starting material is consumed.

Workup: Quench the reaction by adding a mild base, such as saturated aqueous sodium

bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous

magnesium sulfate (MgSO₄), and filter.

Purification: Remove the solvent under reduced pressure. The resulting crude product can

be purified by distillation under reduced pressure to yield the final product as a clear oil.[6]

Safety, Storage, and Stability
Safety: The compound is associated with hazard statements H302 (Harmful if swallowed),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation).[9] Standard personal protective equipment (gloves, safety glasses, lab

coat) should be worn, and handling should occur in a well-ventilated fume hood.[15]

Storage: It is recommended to store the compound at 2-8°C, sealed tightly in a dry

environment and protected from light.[9][12]

Stability: Aryl iodides can be sensitive to light and heat, which can cause deiodination—the

cleavage of the C-I bond to release elemental iodine, often observed as a yellow or brown

discoloration.[16] Using high-purity solvents and storing solutions in amber vials can mitigate

this degradation.[16][17]

Chemical Reactivity and Synthetic Applications
The synthetic power of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole lies in its dual functionality: the

highly reactive C-I bond and the easily removable N-protecting group.
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Key Transformations

1-(1-Ethoxyethyl)-
4-iodo-1H-pyrazole

Suzuki Coupling
(R-B(OH)₂)

Pd catalyst,
Base

Sonogashira Coupling
(R-C≡CH)

Pd/Cu catalyst,
Base

Buchwald-Hartwig
(R₂NH)

Pd catalyst,
Base

Acidic Deprotection
(H⁺)

Simplified Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂

Oxidative
Addition Ar-Pd(II)-I(L₂) Transmetalation Ar-Pd(II)-R(L₂) Reductive

Elimination
Coupled Product

(Ar-R)

Iodopyrazole
(Ar-I)

Boronic Acid
(R-B(OH)₂)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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